molecular formula C9H9ClN2O3 B3034681 2-chloro-N-(2-nitrophenyl)propanamide CAS No. 206054-37-7

2-chloro-N-(2-nitrophenyl)propanamide

Cat. No.: B3034681
CAS No.: 206054-37-7
M. Wt: 228.63 g/mol
InChI Key: RUGNNTYZTSTHKK-UHFFFAOYSA-N
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Description

2-chloro-N-(2-nitrophenyl)propanamide is a useful research compound. Its molecular formula is C9H9ClN2O3 and its molecular weight is 228.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Immunosuppressive Activities

  • Research Context : N-aryl-3-(indol-3-yl)propanamides, a category that includes 2-chloro-N-(2-nitrophenyl)propanamide, have been synthesized and evaluated for their potential immunosuppressive activities.
  • Findings : One compound in this category, 3-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-nitrophenyl)propanamide, demonstrated significant inhibitory activity on murine splenocytes proliferation in vitro and mice delayed-type hypersensitivity assay in vivo, suggesting potential applications in immunosuppression (Giraud et al., 2010).

2. Molecular Structure and Anticancer Properties

  • Research Context : The molecular structure and anticancer properties of various N,N’-disubstituted thiocarbamide derivatives, including those related to this compound, were explored.
  • Findings : Compounds derived from reactions involving similar structures were studied for their cytotoxicity against various human cancer cell lines. Notably, some of these compounds showed significant activity against all cell lines tested, highlighting their potential as anticancer agents (Pandey et al., 2019).

3. Supramolecular Structures

  • Research Context : The study of supramolecular structures of isomeric 2-chloro-N-(nitrophenyl)nicotinamides, which includes compounds similar to this compound, has been conducted.
  • Findings : These studies revealed intricate hydrogen bonding patterns and crystal structures, providing insights into the molecular interactions and structural dynamics of these compounds (De Souza et al., 2005).

4. Antibacterial Therapy

  • Research Context : Investigations into the antimicrobial properties of La0.33Ca0.67MnO3 functionalized with biologically active ligands, including compounds structurally related to this compound, were conducted.
  • Findings : The research demonstrated the potential of these compounds in inhibiting the growth of certain bacteria, suggesting applications in antibacterial therapy (Edobor-Osoh et al., 2019).

Safety and Hazards

The safety information for 2-chloro-N-(2-nitrophenyl)propanamide includes several hazard statements: H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Properties

IUPAC Name

2-chloro-N-(2-nitrophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O3/c1-6(10)9(13)11-7-4-2-3-5-8(7)12(14)15/h2-6H,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUGNNTYZTSTHKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301286979
Record name 2-Chloro-N-(2-nitrophenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301286979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206054-37-7
Record name 2-Chloro-N-(2-nitrophenyl)propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=206054-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-(2-nitrophenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301286979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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